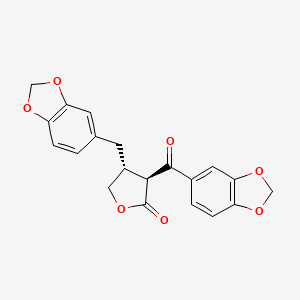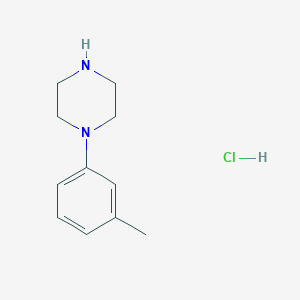
8-Oxopseudopalmatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxopseudopalmatine is a chemical compound with the molecular formula C21H21NO5 and a molecular weight of 367.4 g/mol It is a derivative of the protoberberine alkaloid family, known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxopseudopalmatine can be achieved through various methods. One notable approach involves the Catellani reaction followed by an N-bromosuccinimide (NBS)-mediated cyclization . This method features mild reaction conditions, wide substrate scope, good step-economy, and scalability. Another method involves the reaction of phenylacetamides with oxalyl chloride and a Lewis acid , providing a high-yield entry to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Catellani reaction and NBS-mediated cyclization suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions: 8-Oxopseudopalmatine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by reagents such as or .
Reduction: Common reducing agents include and .
Substitution: This reaction can occur under conditions involving halogenating agents like N-bromosuccinimide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in an organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-Oxopseudopalmatine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Oxopseudopalmatine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For instance, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
8-Oxopseudopalmatine can be compared with other similar compounds in the protoberberine alkaloid family, such as:
- Berberine
- Cularine
- Dactyllactone A
- Thalicarpine
- Thalicultratine C
Uniqueness: this compound stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
CAS No. |
10211-78-6 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
0 |
Synonyms |
8-Oxopseudopalmatine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl prop-2-enoate;prop-2-enoic acid;trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride](/img/structure/B1180831.png)






